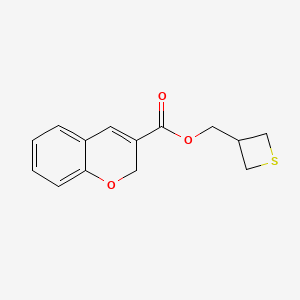
Thietan-3-ylmethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thietan-3-ylmethyl 2H-chromene-3-carboxylate is a compound that combines the structural features of thietane and chromene Thietane is a four-membered ring containing sulfur, while chromene is a benzopyran derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing chromenes is through cyclization reactions involving benzopyran ring formation . The thietane ring can be introduced via nucleophilic substitution reactions using appropriate thietane precursors.
Industrial Production Methods
Industrial production of Thietan-3-ylmethyl 2H-chromene-3-carboxylate may involve optimizing reaction conditions to maximize yield and purity. This can include the use of green solvents and catalysts to ensure environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
Thietan-3-ylmethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chromene ring or the thietane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the chromene or thietane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thietan-3-ylmethyl 2H-chromene-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Thietan-3-ylmethyl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromene moiety can interact with biological molecules through hydrogen bonding or π-π interactions, while the thietane ring can provide additional binding affinity and specificity . These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl coumarin-3-carboxylate: Similar in structure due to the presence of the chromene ring, but lacks the thietane moiety.
2H-chromene-3-carboxamide: Another chromene derivative with different functional groups, offering distinct reactivity and applications.
Uniqueness
Thietan-3-ylmethyl 2H-chromene-3-carboxylate is unique due to the combination of the thietane and chromene rings, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C14H14O3S |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
thietan-3-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H14O3S/c15-14(17-6-10-8-18-9-10)12-5-11-3-1-2-4-13(11)16-7-12/h1-5,10H,6-9H2 |
Clé InChI |
GCIFLHZOXBQRPK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


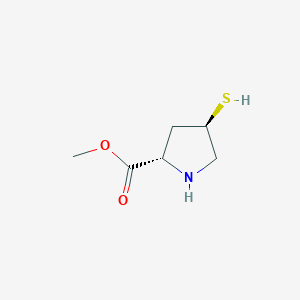
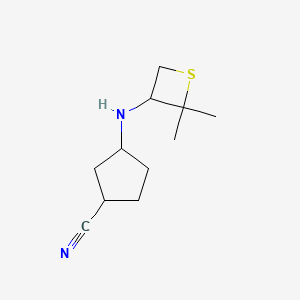
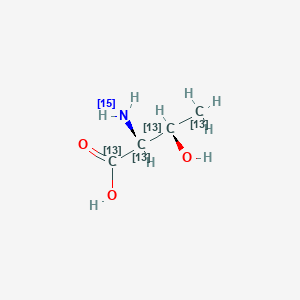
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
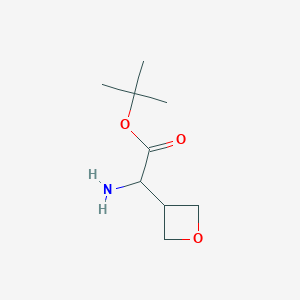
![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)
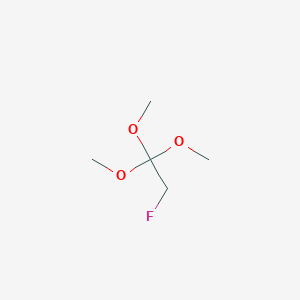
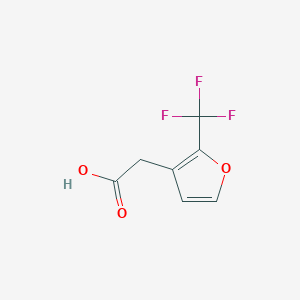
![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)
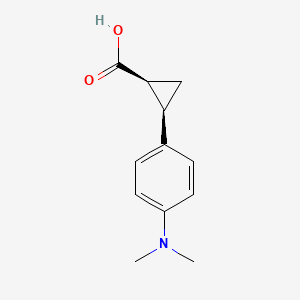
![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
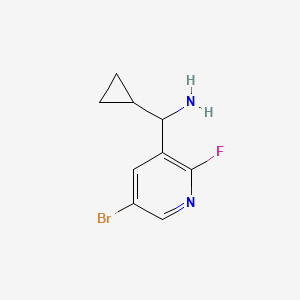
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
